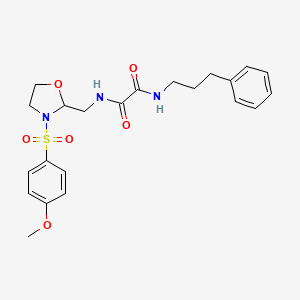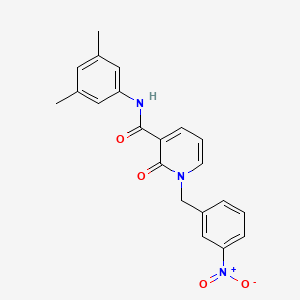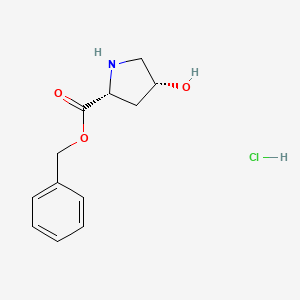![molecular formula C22H24N2O3S B2620972 (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226453-03-7](/img/structure/B2620972.png)
(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a type of thiazinyl-thiazolidinone . Thiazolidinones are heterocyclic compounds that possess a wide range of biological actions from antibacterial to anticancer . They have been extensively researched in the field of research and have various medicinal properties such as antibacterial, antifungal, antioxidant, antidiabetic, anticancer, anti HIV, and anti-inflammatory .
Synthesis Analysis
Thiazinyl-thiazolidinone derivatives are synthesized by reacting involving condensation of aromatic aldehyde and ketone yields the corresponding chalcone . Amino thiazine is expected to form by reaction involving thiourea with chalcone in basic medium . Amino thiazine condenses with aldehyde yields the corresponding Schiff bases . Finally, the Schiff bases reaction involving with thioglycolic acid in the presence of zinc chloride catalyst to give the thiazolidinone derivatives .科学的研究の応用
Synthesis and Characterization
The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone and its derivatives have been the subject of various synthetic and analytical studies. For example, research on similar thiazole derivatives has involved their synthesis and characterization using techniques such as FT-IR, (1)H NMR, (13)C NMR, and elemental analysis. These studies often employ computational methods like density functional theory (DFT) to predict molecular geometries, vibrational frequencies, and electronic properties, aiding in the understanding of these compounds at a molecular level (Rajaraman et al., 2015).
Antibacterial Properties
Thiazole derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activities. These studies involve the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, characterizing them through spectral and analytical data, and subsequently evaluating their antibacterial effectiveness. Such research is critical for the development of new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Landage et al., 2019).
Advanced Material Applications
Compounds with thiazine and piperidine components have also been explored for their potential in advanced material applications, such as nonlinear optical (NLO) materials. Research involving the synthesis and DFT study of related compounds has shed light on their electronic structures, molecular electrostatic potentials, and frontier molecular orbitals. Such studies are foundational for understanding the physicochemical properties of these compounds and their applications in materials science (Huang et al., 2021).
Drug Design and In Silico Analysis
The structure and reactivity of compounds similar to this compound make them subjects of interest in drug design and discovery. In silico approaches towards the prediction of drug-likeness properties, along with in vitro microbial investigation, form an essential part of the research in this area. Such studies aim to explore the therapeutic potential of these compounds, with a focus on their antimicrobial, antifungal, and antimycobacterial activities (Pandya et al., 2019).
特性
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-7-9-18(10-8-16)24-15-21(22(25)23-13-11-17(2)12-14-23)28(26,27)20-6-4-3-5-19(20)24/h3-10,15,17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYJKFIOTNTCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2620893.png)


![N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2620899.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2620900.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B2620905.png)

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2620909.png)
